"Methyl 3-(bromomethyl)-5-cyanobenzoate" physical and chemical properties
"Methyl 3-(bromomethyl)-5-cyanobenzoate" physical and chemical properties
An In-depth Technical Guide to Methyl 3-(bromomethyl)-5-cyanobenzoate
Abstract
Methyl 3-(bromomethyl)-5-cyanobenzoate is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a reactive benzylic bromide for nucleophilic substitution, a methyl ester, and a cyano group, both of which are amenable to diverse chemical transformations. This guide provides a comprehensive technical overview of its predicted physicochemical properties, spectroscopic signature, a plausible synthetic route, and its anticipated reactivity profile. By analyzing its structural components and comparing them to well-characterized analogs, we will establish a framework for its effective utilization as a versatile building block in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics and functional materials.
Introduction: A Trifunctional Synthetic Scaffold
In the landscape of drug discovery and materials science, the efficient construction of complex molecules from versatile building blocks is paramount. Methyl 3-(bromomethyl)-5-cyanobenzoate emerges as a scaffold of high potential, offering three distinct points for chemical modification. The strategic placement of a bromomethyl, a cyano, and a methyl ester group on a central benzene ring allows for orthogonal reactivity, enabling chemists to introduce a variety of functionalities in a controlled, stepwise manner.
While specific experimental data for this exact molecule is not extensively published, its chemical behavior can be confidently predicted by examining its constituent parts and related analogs. The bromomethyl group serves as a potent electrophile, ideal for forming new carbon-heteroatom bonds via SN2 reactions.[1] The methyl ester and cyano groups are classic precursors for other functionalities; the ester can be hydrolyzed to a carboxylic acid, and the nitrile can be converted to an amine or carboxylic acid, providing additional handles for molecular diversification.[1] This guide will synthesize available information on analogous structures to provide a robust working profile of this high-value intermediate.
Physicochemical and Structural Properties
The properties of Methyl 3-(bromomethyl)-5-cyanobenzoate are determined by its unique combination of functional groups. The molecular formula is C₁₀H₈BrNO₂. A summary of its key predicted and calculated properties is presented below.
| Property | Value / Predicted Value | Rationale / Reference |
| CAS Number | Not widely indexed; requires specific synthesis and registration. | N/A |
| Molecular Formula | C₁₀H₈BrNO₂ | Calculated from structure. |
| Molecular Weight | 254.08 g/mol | Calculated from atomic weights.[2] |
| Appearance | Predicted: White to off-white crystalline solid. | Analogs like Methyl 3-(bromomethyl)benzoate and Methyl 3-cyanobenzoate are crystalline solids.[3][4] |
| Melting Point | Predicted: > 60 °C | Expected to be higher than analogs such as Methyl 3-(bromomethyl)benzoate (41-47 °C) and Methyl 3-cyanobenzoate (58 °C) due to increased molecular weight and polarity from the three substituents.[3][4] |
| Solubility | Predicted: Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and polar aprotic solvents (DMF, DMSO); slightly soluble in alcohols; poorly soluble in water and nonpolar alkanes. | Based on the polarity of the ester, nitrile, and bromide functionalities. |
| Storage | Recommended: 2-8°C, under inert atmosphere, protected from moisture and light. | Benzylic bromides can be moisture-sensitive and thermally labile. Refrigeration is standard for such reactive compounds.[3] |
Proposed Synthesis Workflow
The most logical and field-proven approach to synthesizing Methyl 3-(bromomethyl)-5-cyanobenzoate is through the selective free-radical bromination of the corresponding methyl-substituted precursor, Methyl 3-cyano-5-methylbenzoate . This method is standard for converting benzylic methyl groups into bromomethyl groups and is highly effective.
The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source, which maintains a low concentration of Br₂ in the reaction mixture, favoring benzylic substitution over aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is critical to the success of the reaction.[3]
Caption: Proposed synthesis via radical bromination.
Experimental Protocol: Synthesis of Methyl 3-(bromomethyl)-5-cyanobenzoate
Disclaimer: This protocol is a proposed methodology based on standard organic chemistry principles and should be performed by trained personnel with appropriate safety precautions.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-cyano-5-methylbenzoate (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).
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Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq) to the solution.
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Reaction Execution: Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[3]
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Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure Methyl 3-(bromomethyl)-5-cyanobenzoate.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reactivity Profile and Synthetic Applications
The synthetic utility of Methyl 3-(bromomethyl)-5-cyanobenzoate lies in the orthogonal reactivity of its three functional groups. This allows for selective modifications, making it a powerful tool for building molecular diversity in drug discovery programs.
Caption: Orthogonal reactivity of the functional groups.
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Benzylic Bromide: This is the most reactive site for nucleophilic substitution. The benzylic position stabilizes the transition state of an SN2 reaction, making it highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, azides, and carbanions. This allows for the efficient coupling of the benzoate scaffold to other molecules, a key strategy in fragment-based drug design.[1]
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Cyano Group: The nitrile is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield a primary amine. This provides a secondary site for peptide coupling or other derivatizations.
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Methyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other carboxylate chemistry. This functionality is often used to improve cell permeability in prodrug strategies or to serve as an anchor point to a solid support.[1]
This trifunctional nature enables researchers to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug development.[1]
Spectroscopic Characterization (Predicted)
Structural confirmation is essential. Based on its structure, the following spectroscopic data can be predicted:
-
¹H NMR:
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~8.2-7.8 ppm: Three signals in the aromatic region, corresponding to the three protons on the benzene ring.
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~4.5 ppm: A sharp singlet integrating to two protons (–CH₂Br). The benzylic position and adjacent electron-withdrawing groups will shift this signal downfield.
-
~3.9 ppm: A sharp singlet integrating to three protons (–OCH₃) of the methyl ester.
-
-
¹³C NMR:
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~165 ppm: Carbonyl carbon (C=O) of the ester.
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~140-128 ppm: Aromatic carbons.
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~118 ppm: Nitrile carbon (C≡N).
-
~52 ppm: Methyl carbon (–OCH₃) of the ester.
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~32 ppm: Methylene carbon (–CH₂Br).
-
-
IR Spectroscopy:
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~2230 cm⁻¹: Sharp, medium-intensity peak for the nitrile (C≡N) stretch.
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~1725 cm⁻¹: Strong-intensity peak for the ester carbonyl (C=O) stretch.
-
~1250 cm⁻¹: Strong C-O stretch of the ester.
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~680 cm⁻¹: C-Br stretch.
-
-
Mass Spectrometry (EI):
-
The molecular ion (M⁺) peak would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 253 and 255.
-
Common fragmentation patterns would include the loss of the bromine radical (M-Br), loss of the methoxy group (M-OCH₃), or loss of the entire carbomethoxy group (M-CO₂CH₃).
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Safety and Handling
Disclaimer: This information is based on the predicted reactivity and data from analogous compounds. A full, substance-specific Safety Data Sheet (SDS) should be consulted if available.
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Hazards: Methyl 3-(bromomethyl)-5-cyanobenzoate is predicted to be a hazardous substance. Analogous benzylic bromides are corrosive and cause severe skin burns and eye damage.[5][6] They are also lachrymators (tear-inducing).[5] Compounds containing a cyano group are often classified as toxic if swallowed, inhaled, or in contact with skin.[7]
-
Precautions for Safe Handling:
-
Handling should be performed in a well-ventilated chemical fume hood.[8]
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[7][8]
-
Avoid breathing dust, fumes, or vapors.[9]
-
Prevent contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling.[10]
-
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
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Conclusion
Methyl 3-(bromomethyl)-5-cyanobenzoate represents a highly valuable, albeit specialized, synthetic intermediate. While not yet a common catalog chemical, its logical synthesis from readily available precursors and its predictable, orthogonal reactivity make it an attractive target for researchers. Its trifunctional nature provides a powerful platform for the efficient construction of diverse and complex molecules, positioning it as a key building block for future innovations in drug discovery and advanced materials. This guide provides the foundational knowledge required for its synthesis, handling, and strategic application in research and development.
References
- BenchChem. (2025). An In-depth Technical Guide to Methyl 3-(bromomethyl)
- TCI Chemicals. (n.d.).
- Thermo Fisher Scientific. (2025, September 5).
- Fisher Scientific. (2010, October 22).
- J&K Scientific LLC. (n.d.).
- Thermo Fisher Scientific. (2025, September 14).
- Win-Win Chemical. (n.d.).
- Tokyo Chemical Industry. (2025, May 20).
- PubChemLite. (n.d.). Methyl 3-bromo-5-(cyanomethyl)
- Benchchem. (n.d.). Methyl 3-(bromomethyl)
- Sigma-Aldrich. (n.d.). Methyl 3-bromo-5-(cyanomethyl)
- LookChem. (n.d.).
- Chem-Impex. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 3-(Bromomethyl)
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